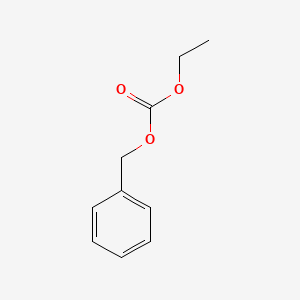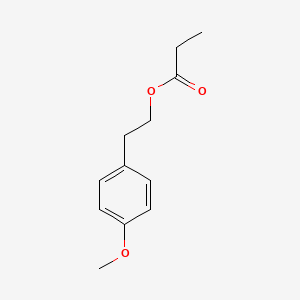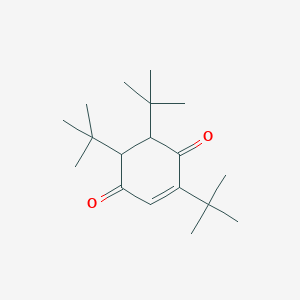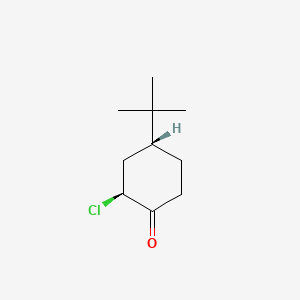
CID 78061910
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78061910 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061910 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the reaction of a piperidine-containing polycyclic derivative with various substituents under controlled conditions . The reaction typically requires anhydrous conditions and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 78061910 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
CID 78061910 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 78061910 involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78061910 include other piperidine-containing polycyclic derivatives and spiroindoline derivatives . These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
This compound is unique due to its specific structure and the particular effects it exerts on biological systems. Its distinct properties make it a valuable compound for various scientific and industrial applications, setting it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific fields. Its unique structure and properties make it a subject of ongoing research and development, with promising applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
Ga2Ir |
|---|---|
Molecular Weight |
331.66 g/mol |
InChI |
InChI=1S/2Ga.Ir |
InChI Key |
XBIXKHZCEGPHLB-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)











